molecular formula C9H8N2O3 B1315175 Ethyl 5-cyano-6-hydroxynicotinate CAS No. 74443-00-8

Ethyl 5-cyano-6-hydroxynicotinate

Cat. No.: B1315175
CAS No.: 74443-00-8
M. Wt: 192.17 g/mol
InChI Key: VQGMRETZBGIACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-6-hydroxynicotinate is a chemical compound with the molecular formula C9H8N2O3. It is a derivative of nicotinic acid and is known for its applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a cyano group and a hydroxyl group attached to a nicotinic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-6-hydroxynicotinate typically involves the esterification of 5-hydroxynicotinic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through extraction and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-6-hydroxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Ethyl 5-cyano-6-hydroxynicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-hydroxynicotinate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Ethyl 5-cyano-6-hydroxynicotinate can be compared with other similar compounds, such as:

  • Ethyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate
  • Methyl 2-hydroxynicotinate
  • Ethyl 4,6-dihydroxynicotinate

Uniqueness:

Properties

IUPAC Name

ethyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)8(12)11-5-7/h3,5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGMRETZBGIACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyano-6-hydroxynicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyano-6-hydroxynicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-cyano-6-hydroxynicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-cyano-6-hydroxynicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-cyano-6-hydroxynicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-cyano-6-hydroxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.